

# Comparative DFT Analysis of Formic Acid Decomposition Pathways on Noble Metal Surfaces

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## Compound of Interest

Compound Name: 4-Methylidenehept-1-ene

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The catalytic decomposition of formic acid ( $\text{HCOOH}$ ) is a pivotal reaction in various chemical processes, including hydrogen storage and transfer hydrogenation reactions relevant to drug development. The reaction can proceed through two primary pathways: dehydrogenation, yielding hydrogen ( $\text{H}_2$ ) and carbon dioxide ( $\text{CO}_2$ ), and dehydration, which produces water ( $\text{H}_2\text{O}$ ) and carbon monoxide ( $\text{CO}$ ). The selectivity towards dehydrogenation is crucial, as  $\text{CO}$  can poison catalysts and is often an undesirable byproduct. This guide provides a comparative analysis of these two reaction pathways on the surfaces of four common noble metals—Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Gold (Au)—based on Density Functional Theory (DFT) calculations.

## Data Presentation

The following tables summarize the calculated activation energies ( $E_a$ ) and reaction energies ( $\Delta E$ ) for the key elementary steps in the dehydrogenation and dehydration of formic acid on the (111) surfaces of Pt, Pd, Rh, and Au. All energies are presented in electron volts (eV).

Table 1: Dehydrogenation Pathway Energetics (eV)

The dehydrogenation of formic acid is proposed to proceed via a formate ( $\text{HCOO}$ ) intermediate. The key steps involve the initial O-H bond scission of formic acid to form adsorbed formate and

a hydrogen atom, followed by the decomposition of the formate intermediate.

Metal	$\text{HCOOH} \rightarrow \text{HCOO}^* + \text{H}^*$ (Ea)	$\text{HCOOH} \rightarrow \text{HCOO}^* + \text{H}^*$ (ΔE)	$\text{HCOO}^* \rightarrow \text{CO}_2 + \text{H}^*$ (Ea)	$\text{HCOO}^* \rightarrow \text{CO}_2 + \text{H}^*$ (ΔE)
Pt	0.28	-0.63	0.95	0.13
Pd	0.17	-0.68	0.83	0.21
Rh	0.35	-0.75	1.02	0.05
Au	0.52	-0.15	1.25	0.85

Data sourced from DFT calculations on (111) surfaces. Lower activation energies indicate more favorable kinetics.

Table 2: Dehydration Pathway Energetics (eV)

The dehydration pathway is considered to proceed through a C-O bond cleavage mechanism. A key step in this pathway is the formation of a carboxyl (COOH) intermediate or direct decomposition into CO and H<sub>2</sub>O. For simplicity, the overall reaction energetics are presented.

Metal	$\text{HCOOH} \rightarrow \text{CO} + \text{H}_2\text{O}$ (Overall ΔE)
Pt	-0.45
Pd	-0.39
Rh	-0.58
Au	0.12

Data sourced from DFT calculations on (111) surfaces. Negative values indicate an exothermic reaction.

## Experimental Protocols

The quantitative data presented in this guide are derived from periodic DFT calculations. The following methodology is representative of the computational studies cited.[\[1\]](#)

- Computational Method: Density Functional Theory (DFT) calculations were performed using a plane-wave basis set.
- Functional: The Perdew-Wang (PW91) generalized gradient approximation (GGA) functional was employed to describe the exchange-correlation energy.<sup>[2][3]</sup>
- Surface Model: The catalytic surfaces were modeled using a four-layer slab with a p(3x3) unit cell, representing the (111) facet of the face-centered cubic (fcc) noble metals. The bottom two layers of the slab were fixed in their bulk positions, while the top two layers and all adsorbates were allowed to relax.
- Energy Cutoff: A plane-wave cutoff energy of 400 eV was used.
- Transition State Search: The climbing-image nudged elastic band (CI-NEB) method was utilized to locate the transition state structures and determine the activation energy barriers for the elementary reaction steps.
- Adsorption Energy Calculation: The adsorption energy ( $E_{\text{ads}}$ ) of a species was calculated as  $E_{\text{ads}} = E_{\text{(total)}} - E_{\text{(slab)}} - E_{\text{(gas)}}$ , where  $E_{\text{(total)}}$  is the total energy of the adsorbate on the slab,  $E_{\text{(slab)}}$  is the energy of the clean slab, and  $E_{\text{(gas)}}$  is the energy of the species in the gas phase.

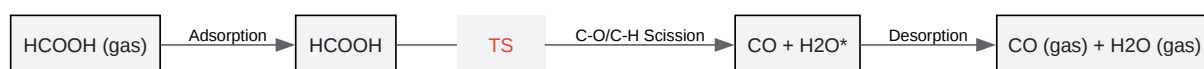
## Mandatory Visualization

The following diagrams illustrate the compared reaction pathways and the general workflow for a DFT-based analysis of a catalytic reaction.



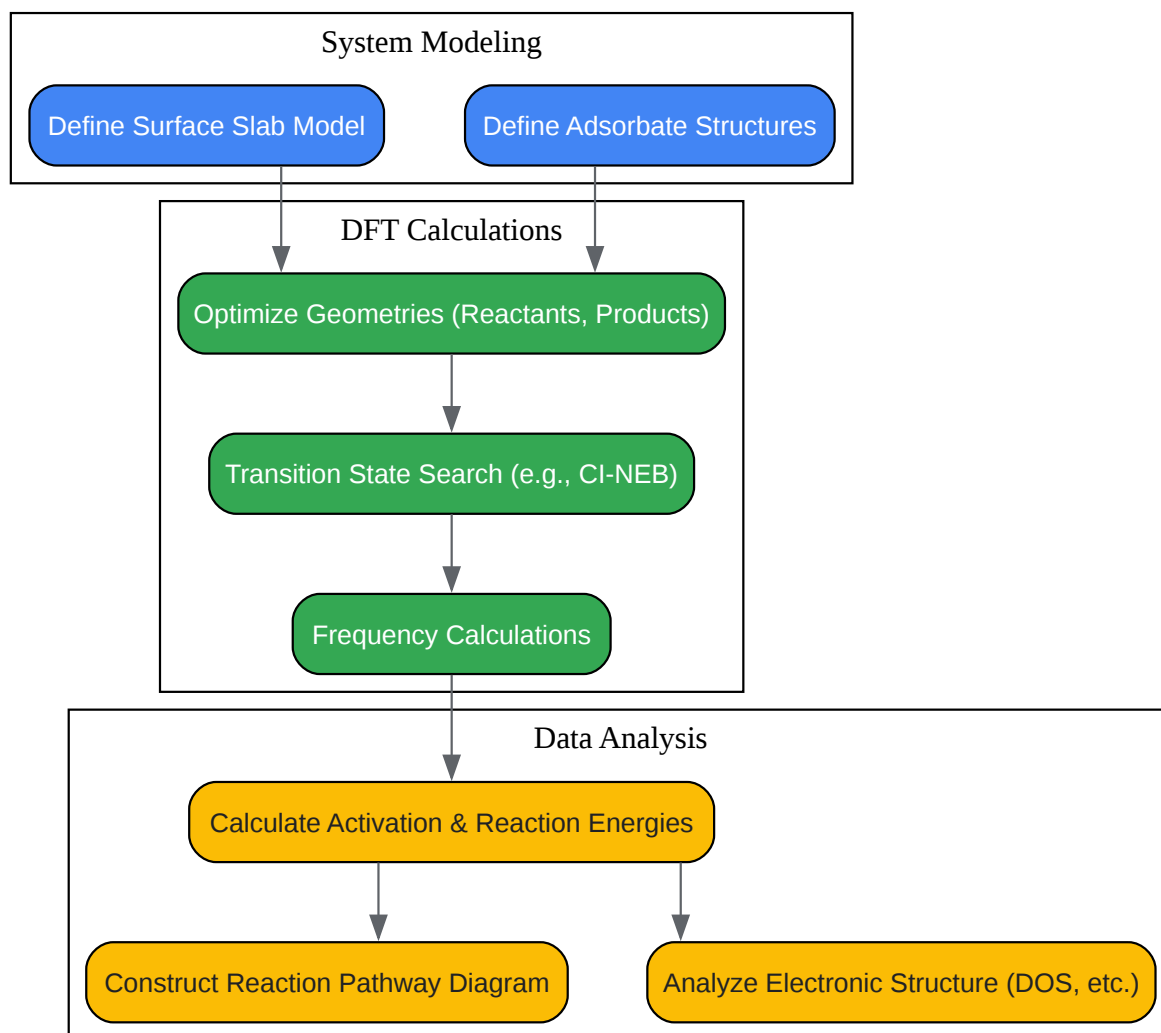
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Caption: Dehydrogenation pathway of formic acid.



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Caption: Dehydration pathway of formic acid.

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Caption: General workflow for DFT analysis of a catalytic reaction.

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## References

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